5-Phenyl-1,3,4-oxadiazole-2-carboxamide

描述

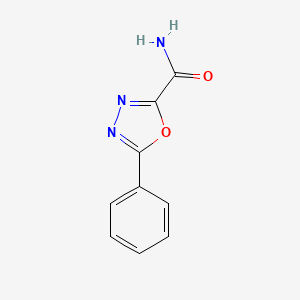

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYDLJVHFJXBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68496-74-2 | |

| Record name | 5-phenyl-1,3,4-oxadiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenyl 1,3,4 Oxadiazole 2 Carboxamide and Its Derivatives

General Synthetic Strategies for 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) ring is the cornerstone of synthesizing its derivatives. These methods are generally characterized by the formation of the core five-membered ring from acyclic precursors through cyclization reactions.

The most prevalent methods for forming the 1,3,4-oxadiazole ring involve cyclization, which can be broadly categorized into dehydrative and oxidative processes.

Dehydrative Cyclization: This is a classic and widely used approach, typically starting from 1,2-diacylhydrazines. nih.govnih.gov These intermediates undergo intramolecular cyclization with the elimination of a water molecule, a reaction that requires a dehydrating agent. A wide array of reagents can facilitate this transformation, each with specific applications and conditions. nih.govmdpi.com Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride (B1165640), and phosphorus pentoxide. nih.govnih.govmdpi.comniscpr.res.in

Oxidative Cyclization: This strategy often begins with N-acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes. openmedicinalchemistryjournal.comnih.gov The N-acylhydrazone intermediate is then cyclized in the presence of an oxidizing agent to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Various oxidizing systems have been developed for this purpose, including iodine in the presence of a base like potassium carbonate, chloramine-T, Dess–Martin periodinane (DMP), and cerium ammonium (B1175870) nitrate. nih.govjchemrev.comorganic-chemistry.org Microwave-assisted oxidative cyclization has also been reported as an efficient method. nih.govjchemrev.com

The choice of cyclization strategy often depends on the desired substitution pattern and the functional group tolerance of the starting materials.

| Cyclization Strategy | Typical Precursor | Common Reagents | Reference |

| Dehydrative Cyclization | 1,2-Diacylhydrazine | POCl₃, SOCl₂, PPA, Triflic Anhydride | nih.govnih.govmdpi.com |

| Oxidative Cyclization | N-Acylhydrazone | I₂, Chloramine-T, DMP, Br₂ | nih.govjchemrev.comorganic-chemistry.org |

The synthesis of the 1,3,4-oxadiazole ring relies heavily on a few key classes of intermediate compounds that provide the necessary atoms and framework for cyclization.

Hydrazides (Acid Hydrazides): Hydrazides are arguably the most fundamental building blocks for 1,3,4-oxadiazoles. bohrium.comeurekaselect.com They can be acylated by reacting with carboxylic acids or, more commonly, acid chlorides to form the 1,2-diacylhydrazine precursors needed for dehydrative cyclization. nih.govnih.gov Alternatively, they can be condensed with aldehydes to form N-acylhydrazones for oxidative cyclization pathways. nih.govorganic-chemistry.org Hydrazides can also react with carbon disulfide in a basic medium to form intermediates for 1,3,4-oxadiazole-2-thiols. nih.govjchemrev.com

Thiosemicarbazides: These intermediates are particularly crucial for the synthesis of 2-amino-1,3,4-oxadiazoles, which are versatile precursors for compounds like 5-Phenyl-1,3,4-oxadiazole-2-carboxamide. nih.govacs.org Acylthiosemicarbazides can be prepared from the reaction of an acid hydrazide with an isothiocyanate. acs.org The subsequent intramolecular cyclodesulfurization or oxidative cyclization of the acylthiosemicarbazide, often promoted by reagents like iodine, tosyl chloride, or 1,3-dibromo-5,5-dimethylhydantoin, yields the 2-amino-1,3,4-oxadiazole core. nih.govjchemrev.comacs.orgresearchgate.net Thiosemicarbazides have been shown to exhibit superior reactivity compared to their semicarbazide (B1199961) counterparts in these cyclization reactions. acs.org

Acid Chlorides: Acid chlorides serve as highly reactive acylating agents. nih.gov They are frequently used to react with hydrazides to form the unsymmetrical 1,2-diacylhydrazine intermediates under mild conditions, setting the stage for subsequent dehydrative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

| Key Intermediate | Role in Synthesis | Resulting Oxadiazole Type | Reference |

| Hydrazide | Precursor for acylation or condensation | 2,5-Disubstituted, 2-Thiol | nih.govnih.govbohrium.com |

| Thiosemicarbazide | Precursor for cyclodesulfurization | 2-Amino substituted | nih.govjchemrev.comacs.org |

| Acid Chloride | Acylating agent for hydrazides | 2,5-Disubstituted | nih.govnih.gov |

Specific Synthetic Routes to this compound Analogues

Synthesizing analogues of this compound involves multi-step processes that first construct the core 5-phenyl-1,3,4-oxadiazole ring and then introduce or modify the carboxamide functionality at the C2 position.

A common route to the 5-phenyl-1,3,4-oxadiazole core involves the condensation of benzohydrazide (B10538) with a suitable reagent, followed by a ring-closing reaction. For instance, benzohydrazide can be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to directly form the 2,5-disubstituted ring. nih.govniscpr.res.in To obtain a C2-carboxamide precursor, one could envision reacting benzohydrazide with a derivative of oxalic acid.

A highly relevant pathway involves the preparation of 2-amino-5-phenyl-1,3,4-oxadiazole as a key intermediate. This is often achieved by the cyclization of 1-benzoyl-3-thiosemicarbazide. google.com This intermediate possesses a nucleophilic amino group at the C2 position, which is ideal for subsequent elaboration into a carboxamide.

While the C5 position in the target compound is defined by the phenyl group, typically introduced from benzohydrazide, the C2 position is the primary site for functionalization to install the carboxamide moiety.

Functionalization at C2: Starting with 2-amino-5-phenyl-1,3,4-oxadiazole, the amino group can be acylated using an appropriate acid chloride or anhydride to form the desired carboxamide. google.com For example, reacting the 2-amino intermediate with acetic anhydride yields the corresponding 2-acetamido derivative. google.com To generate the parent carboxamide, a protecting group strategy or reaction with a reagent like phosgene (B1210022) followed by ammonia (B1221849) could be employed. Another approach starts with 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), which can be converted to a thioether and subsequently displaced or oxidized and displaced to introduce an amine, which is then acylated.

Functionalization at C5: Although the phenyl group is generally installed from the start, modern methods like direct C-H activation offer pathways to functionalize the pre-formed oxadiazole ring. nih.govresearchgate.net This allows for late-stage modification, where substituents can be added to the phenyl ring at the C5 position or even direct arylation at the C2 position if it is unsubstituted. nih.gov

The biological activity of 1,3,4-oxadiazole derivatives can be significantly modulated by introducing various functional groups at the C2 and C5 positions. researchgate.net The carboxamide, amine, and thioether moieties are particularly important for tuning the molecule's pharmacological profile.

Carboxamide/Amine Moieties: The amine group at C2 and its corresponding carboxamide derivatives are crucial for biological activity. The hydrogen bonding capabilities of the N-H protons in both amines and amides can facilitate strong interactions with biological targets. jchemrev.comnih.gov Synthesizing a library of different carboxamides by reacting the 2-amino intermediate with various acid chlorides allows for a systematic exploration of structure-activity relationships. nih.gov

Thioether Moieties: The 5-phenyl-1,3,4-oxadiazole-2-thiol intermediate is a versatile platform for derivatization. jchemrev.comjchemrev.com The thiol group can be readily alkylated to produce a range of S-substituted derivatives or thioethers. The introduction of different alkyl or aryl groups via the thioether linkage can alter the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its bioactivity. jchemrev.com

| Moiety | Precursor | Purpose of Derivatization | Reference |

| Carboxamide | 2-Amino-1,3,4-oxadiazole | Introduce hydrogen bonding sites, modify polarity | google.comnih.gov |

| Amine | 2-Amino-1,3,4-oxadiazole | Key nucleophilic handle, bioactive pharmacophore | jchemrev.comacs.org |

| Thioether | 1,3,4-Oxadiazole-2-thiol | Modulate lipophilicity and steric properties | jchemrev.comjchemrev.com |

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of the 1,3,4-oxadiazole scaffold. These techniques aim to streamline the synthetic process, reduce reaction times, and enhance product yields and purity.

Microwave-assisted organic synthesis has emerged as a valuable technique for the rapid and efficient synthesis of heterocyclic compounds, including 1,3,4-oxadiazole derivatives. wjarr.com This method utilizes microwave irradiation to directly heat the reactants, leading to a significant reduction in reaction times compared to conventional heating methods. synergypublishers.comnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is often achieved through the cyclization of diacylhydrazines or the reaction of hydrazides with various reagents under microwave irradiation. wjarr.com

In a typical microwave-assisted procedure, a mixture of a hydrazide and a carboxylic acid or its derivative is irradiated in a microwave reactor, often in the presence of a dehydrating agent or a catalyst. nih.gov For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been accomplished by reacting aromatic acids with hydrazine (B178648) hydrochloride and phosphorus pentoxide in a microwave oven. wjarr.com Another approach involves the reaction of benzohydrazide with aromatic aldehydes, catalyzed by 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate under microwave conditions. wjarr.com

The advantages of microwave-assisted synthesis include shorter reaction times, higher yields, and often cleaner reactions with easier work-up procedures. wjarr.comsynergypublishers.com This technique is also considered a greener approach to chemical synthesis due to its energy efficiency. wjarr.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 5-Phenyl-1,3,4-oxadiazole Derivatives

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Isoniazid, Aromatic aldehyde | Conventional | 6-8 hours | 60-75 | nih.gov |

| 2 | Isoniazid, Aromatic aldehyde | Microwave (300W) | 3-4 minutes | 75-90 | nih.gov |

| 3 | N,N'-diacylhydrazines | Conventional (reflux) | ~10 hours | High | mdpi.com |

A common one-pot strategy involves the condensation of a carboxylic acid with a hydrazide to form a diacylhydrazine, which is then cyclized using a dehydrating agent. For example, various (hetero)aryl and alkyl carboxylic acids can be condensed with benzohydrazide using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent. The resulting diacylhydrazine intermediate undergoes a smooth cyclodehydration mediated by TsCl (p-toluenesulfonyl chloride) to afford 2-phenyl-5-substituted-1,3,4-oxadiazoles in good to very good yields. researchgate.net

Another one-pot approach involves the reaction of monoaryl hydrazides with acid chlorides in a solvent like HMPA (hexamethylphosphoramide) under microwave heating, which proceeds rapidly without the need for an acid catalyst or a dehydrating agent. jchemrev.comjchemrev.com A more recent development is a one-pot, two-stage synthesis-functionalization strategy. This method involves the formation of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed C-H arylation in the same pot to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org

Table 2: Examples of One-Pot Syntheses of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Entry | Reactants | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Carboxylic acids, Benzohydrazide | TBTU, TsCl | Good to very good | researchgate.net |

| 2 | Monoaryl hydrazides, Acid chlorides | HMPA (microwave) | Good to excellent | jchemrev.comjchemrev.com |

Electrophilic activation is a key strategy in organic synthesis to enhance the reactivity of certain functional groups. In the context of 1,3,4-oxadiazole synthesis, electrophilic activation can be employed to facilitate the cyclization step. A novel methodology involves the use of polyphosphoric acid (PPA) to assist in the activation of nitroalkanes towards nucleophilic attack by acylhydrazides. nih.govrsc.orgresearchgate.net This reaction provides a chemoselective route to non-symmetrically substituted 1,3,4-oxadiazoles. nih.govrsc.orgresearchgate.net

The proposed mechanism involves the PPA-assisted activation of a nitroalkane, making it sufficiently electrophilic to react with an acylhydrazide. The reaction conditions are optimized to favor the formation of the desired non-symmetric 1,3,4-oxadiazole while minimizing the formation of the symmetric side product. nih.gov This method has demonstrated high yields and good functional group compatibility. nih.gov For instance, the reaction of various benzohydrazides with nitroethane in the presence of PPA at elevated temperatures leads to the corresponding 2-aryl-5-methyl-1,3,4-oxadiazoles in high yields. nih.govrsc.orgresearchgate.net

Another example of electrophilic activation is the reaction of 5-acetylenyloxadiazoles in a Brønsted superacid like triflic acid (TfOH). nih.gov This leads to the protonation of the oxadiazole ring and the acetylene (B1199291) bond, creating highly reactive cationic intermediates that can undergo further transformations. nih.gov While this specific example deals with the functionalization of a pre-formed oxadiazole, it illustrates the principle of using strong electrophiles to activate the heterocyclic system for further reactions.

Table 3: Synthesis of Non-Symmetric 1,3,4-Oxadiazoles via Electrophilic Activation of Nitroalkanes

| Entry | Acylhydrazide | Nitroalkane | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzohydrazide | Nitroethane | 110 | High | nih.govresearchgate.net |

| 2 | 2-Bromobenzohydrazide | Nitroethane | 110 | High | rsc.org |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 5-phenyl-1,3,4-oxadiazole-2-carboxamide by probing the interaction of the molecule with electromagnetic radiation. Each technique provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protons of the phenyl ring are expected to appear as multiplets in the aromatic region. The two protons of the primary amide (-CONH₂) group would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This includes signals for the two carbons of the oxadiazole ring, the carbons of the phenyl group, and a characteristic downfield signal for the carbonyl carbon of the carboxamide group. The specific chemical shifts help in confirming the connectivity of the molecular skeleton. While specific experimental data for this exact compound is not detailed in available literature, the analysis of related 1,3,4-oxadiazole (B1194373) derivatives underpins these expected outcomes. nih.govmdpi.com

Table 1: Expected ¹H and ¹³C NMR Spectral Features for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Phenyl Protons (Ar-H) | ~7.5 - 8.2 |

| ¹H | Amide Protons (-NH₂) | Variable, often broad |

| ¹³C | Phenyl Carbons (Ar-C) | ~125 - 135 |

| ¹³C | Oxadiazole Ring Carbons (C=N) | ~155 - 165 |

Note: The values in this table are estimations based on typical chemical shifts for these functional groups in related heterocyclic compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to display key absorption bands. These include N-H stretching vibrations for the amide group, a strong C=O stretching band for the carbonyl group, C=N stretching from the oxadiazole ring, and C-O-C stretching vibrations also associated with the heterocyclic ring. mdpi.comresearchgate.net Aromatic C-H and C=C stretching bands from the phenyl group would also be prominent.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl ring and the 1,3,4-oxadiazole core is expected to result in strong UV absorption bands. researchgate.netmdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3100 - 3400 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Carbonyl (C=O) | C=O Stretch | ~1650 - 1690 |

| Oxadiazole/Phenyl | C=N and C=C Stretch | ~1500 - 1610 |

Note: The values in this table are estimations based on typical vibrational frequencies for these functional groups.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.gov The molecular formula of this compound is C₉H₇N₃O₂. High-resolution mass spectrometry (HRMS) would confirm this composition with high accuracy. The mass spectrum would show a prominent molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺).

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 190.06111 |

| [M+Na]⁺ | 212.04305 |

| [M-H]⁻ | 188.04655 |

| [M+NH₄]⁺ | 207.08765 |

Note: Data is based on predicted values.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity of atoms, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state. This technique would yield precise bond lengths, bond angles, and details of the crystal packing for this compound.

Crystal System and Space Group Analysis

Should single crystals of the compound be obtained, X-ray diffraction analysis would first determine the crystal system (e.g., monoclinic, orthorhombic) and the space group. researchgate.net This information defines the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. For instance, studies on the closely related compound 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) revealed a monoclinic crystal system with a P2/c space group. nih.gov Similar analyses would be necessary to define the specific solid-state symmetry of the title carboxamide.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Interactions)

The crystal packing of this compound would be dictated by various intermolecular forces. The primary amide group is a key functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This would likely lead to the formation of strong N-H···O hydrogen bonds, potentially creating dimeric structures or extended chains that stabilize the crystal lattice. researchgate.net

Furthermore, the presence of two aromatic systems—the phenyl ring and the 1,3,4-oxadiazole ring—suggests the significant role of π-π stacking interactions in the crystal packing. nih.gov These noncovalent interactions, where the electron clouds of adjacent rings overlap, are crucial in organizing molecules in the solid state and are frequently observed in related heterocyclic structures. nih.gov The interplay between hydrogen bonding and π-π stacking would ultimately define the supramolecular architecture of the compound.

Conformational Insights

Planarity of the 1,3,4-Oxadiazole Ring

Crystallographic studies of various 5-phenyl-1,3,4-oxadiazole derivatives consistently demonstrate the planarity of the 1,3,4-oxadiazole ring. This planarity is a consequence of the sp² hybridization of the constituent carbon, nitrogen, and oxygen atoms and the delocalization of π-electrons within the heterocyclic system.

Orientation of the Phenyl Ring

The orientation of the 5-phenyl group relative to the 1,3,4-oxadiazole ring is a key conformational feature. While conjugation would favor a coplanar arrangement of the two rings to maximize π-orbital overlap, steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxadiazole ring can lead to a non-planar conformation.

X-ray diffraction studies on analogous compounds reveal that the phenyl ring is typically twisted out of the plane of the oxadiazole ring to varying degrees. The dihedral angle between the phenyl ring and the 1,3,4-oxadiazole ring has been reported to vary, as shown in the table below. This variation highlights the conformational flexibility around the C-C single bond connecting the two rings.

| Compound | Dihedral Angle between Phenyl and Oxadiazole Rings | Reference |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | 3.34 (18)° | nih.govresearchgate.net |

| 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione | 6.93 (2)° | |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | 13.42 (18)° |

Conformation of the Carboxamide Group

In amides, a significant rotational barrier exists around the C-N bond due to its partial double bond character arising from resonance. This restricts the rotation and leads to distinct syn and anti conformations. The specific conformational preference of the carboxamide group in the title compound would be influenced by a combination of electronic effects, steric interactions with the adjacent oxadiazole ring, and potential intramolecular hydrogen bonding. Further computational modeling or experimental studies, such as variable temperature NMR or X-ray crystallography of the specific compound, would be necessary to fully elucidate the conformational landscape of the 2-carboxamide (B11827560) substituent.

Computational and Chemoinformatic Approaches

Structure-Activity Relationship (SAR) Studies of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR analyses have revealed key structural features that modulate their therapeutic potential.

It has been observed that the presence of electron-withdrawing groups and heterocyclic cores attached to the oxadiazole ring are crucial for the pharmacological action of these compounds. nih.gov The nature and position of substituents on the phenyl ring, as well as modifications to the carboxamide group, significantly impact the biological efficacy of these derivatives. For instance, in a series of 1,3,4-oxadiazole (B1194373) amide derivatives, substitutions on the phenyl ring were found to directly influence their inhibitory potential against specific biological targets. mdpi.com

The 1,3,4-oxadiazole ring itself is recognized as a vital pharmacophore that can engage in hydrogen bonding interactions with biomacromolecules, enhancing pharmacological activity. nih.gov SAR studies have also highlighted that the arrangement and type of substituents can affect not only the potency but also the selectivity of these compounds for different biological targets. mdpi.commdpi.com

Table 1: Impact of Substituents on the Biological Activity of this compound Analogues

| Substituent Position | Type of Substituent | Observed Effect on Activity | Reference |

| Oxadiazole Ring | Heterocyclic Cores | Indispensable for pharmacological action | nih.gov |

| Phenyl Ring | Electron-Withdrawing Groups | Crucial for pharmacological action | nih.gov |

| Phenyl Ring | Methyl Group (ortho, meta) | Influences inhibitory potential | mdpi.com |

| General | 3,4-Dialkoxyphenyl | Positive impact on activity and cytotoxicity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. For 2,5-disubstituted-1,3,4-oxadiazole derivatives, QSAR studies have been employed to develop predictive models for their antifungal and insecticidal activities. ijrpc.comnih.gov

These models often utilize a variety of molecular descriptors, including thermodynamic, electronic, and steric parameters. ijrpc.comnih.gov For example, a QSAR study on antifungal 2,5-disubstituted 1,3,4-oxadiazoles indicated that thermodynamic descriptors like Molar Refractivity and principal moment of inertia play a significant role in their activity. ijrpc.com Similarly, for insecticidal activity, steric parameters such as molecular length and the ratio of nonpolar to polar surface area, along with semiempirical quantum parameters like total energy and the lowest unoccupied molecular orbital (LUMO) energy, have been found to be important. nih.gov

The development of robust QSAR models, validated through methods like leave-one-out cross-validation, can be instrumental in designing new, more potent derivatives. ijrpc.com These computational models help in prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological effect.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.

For this compound and its analogues, molecular docking studies have been crucial in elucidating their mechanism of action against various biological targets, including enzymes and receptors involved in cancer and microbial infections. nih.govmdpi.comnih.gov These simulations help to predict the binding affinity and orientation of the compounds within the active site of a receptor. nih.gov

For instance, docking studies of 1,3,4-oxadiazole derivatives against VEGFR2, a key target in cancer therapy, have revealed strong interactions within the active pocket, suggesting their potential as inhibitors. mdpi.com Similarly, in the context of antimicrobial activity, docking simulations have been used to assess the binding of oxadiazole derivatives to enzymes like peptide deformylase, providing insights into their antibacterial potential. nih.gov

Molecular docking simulations provide a detailed profile of the interactions between a ligand and its protein target. These interactions are critical for the stability of the ligand-protein complex and ultimately for the biological activity of the compound.

For 1,3,4-oxadiazole derivatives, common bonding interactions observed in docking studies include hydrogen bonds, pi-sigma bonds, weak cationic bonds, and pi-alkyl bonds. mdpi.com For example, the docking of a potent 1,3,4-oxadiazole derivative with VEGFR2 revealed the formation of three hydrogen bonds with specific amino acid residues (Thr766, Lys721, and Thr830), which are crucial for its inhibitory activity. mdpi.com The oxadiazole ring itself, along with adjacent phenyl rings, can participate in cationic bonds with charged amino acid residues like Glu738 and Asp831. mdpi.com

The specific pattern of these interactions helps to explain the observed SAR and provides a rational basis for designing modifications to the ligand structure to enhance binding affinity and selectivity.

A key outcome of molecular docking simulations is the identification of the binding pocket within a protein where a ligand is most likely to bind, along with an estimation of its binding affinity. The binding pocket is a specific region on the protein's surface, typically a cavity or groove, where the ligand can fit and interact favorably.

The COX-2 binding pocket, for instance, is located deep within the protein at the end of a hydrophobic channel. nih.gov Docking studies of triazole derivatives, which share structural similarities with oxadiazoles (B1248032), into COX-1 and COX-2 have helped to suggest their potential as active COX inhibitors with a preference for COX-2. researchgate.net

The binding energy, calculated by the docking software, provides a quantitative measure of the binding affinity. Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, a higher potential for biological activity. mdpi.com For example, certain 1,3,4-oxadiazole derivatives have shown strong binding energies against VEGFR2, with values such as -48.89 kJ/mol, indicating potent inhibition. mdpi.com

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a template to design new molecules with similar or improved activity.

For derivatives related to the 5-phenyl-1,3,4-oxadiazole scaffold, pharmacophore models have been generated to understand the requirements for inhibition of enzymes like cyclooxygenase-2 (COX-2). researchgate.net A pharmacophore model for COX-2 inhibitors was developed based on a training set of known active compounds. researchgate.net The ability of new triazole derivatives to fit this pharmacophore model was then assessed, providing a qualitative measure of their potential selective COX-2 inhibition. researchgate.net

The results from pharmacophore modeling can guide the design of new compounds by ensuring they possess the necessary structural features arranged in the correct spatial orientation to interact effectively with the target receptor.

Computational Prediction of Molecular Properties Relevant to Biological Activity

Computational tools are widely used to predict various molecular properties that are relevant to a compound's biological activity and its potential as a drug candidate. These properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for assessing the pharmacokinetic profile of a molecule. mdpi.comsaapjournals.org

For 1,3,4-oxadiazole derivatives, online web servers and software are utilized to calculate physicochemical parameters, medicinal properties, and ADMET profiles. mdpi.comresearchgate.net Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are commonly predicted. researchgate.netnih.gov

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability. researchgate.netnih.gov For example, a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were predicted to be orally active with good gastrointestinal absorption as none of them violated Lipinski's rule. nih.gov The predicted percentage of absorption for these compounds was also calculated and found to be high. nih.gov

Table 2: Predicted ADMET Properties for a Series of 1,3,4-Oxadiazole Analogues

| Property | Predicted Value/Range | Significance | Reference |

| Molecular Weight (MW) | ≤ 500 | Adherence to Lipinski's Rule of Five | nih.gov |

| % Absorption | 88.24 - 91.42 | Good gastrointestinal absorption | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicted for some compounds | Potential for CNS activity | nih.gov |

| Lipinski's Rule of Five | No violations | Good "drug-likeness" | nih.govnih.gov |

| Veber's Rule | Followed | Good bioavailability and intestinal absorption | nih.gov |

Biological Activities and Mechanistic Investigations

Antineoplastic and Antiproliferative Activities

The 1,3,4-oxadiazole (B1194373) ring is a versatile and important scaffold in the development of new therapeutic agents. nih.govmdpi.com Its derivatives have demonstrated a wide range of pharmacological properties, with a particular emphasis on anticancer research. mdpi.comnih.gov The antiproliferative effects of these compounds are often attributed to various mechanisms, including the inhibition of crucial enzymes, growth factors, and kinases involved in cancer progression. mdpi.comnih.gov

Derivatives of 1,3,4-oxadiazole have consistently shown significant cytotoxic activity against several breast cancer cell lines. For instance, a series of novel 5-pyridyl-1,3,4-oxadiazole-2-thiol derivatives were tested against the MCF-7 cell line, with some compounds exhibiting IC₅₀ values as low as 0.010 µM and 0.012 µM, indicating higher potency than the reference drug used in the study. nih.gov Similarly, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives also displayed potent anti-proliferative activity against MCF-7 cells. mdpi.com

Further studies have corroborated these findings. Benzimidazole derivatives of 1,3,4-oxadiazole demonstrated a stronger cytotoxic effect on MCF-7 cells than the standard chemotherapeutic agent 5-fluorouracil. mdpi.com Another study highlighted a 1,3,4-oxadiazole derivative that was particularly effective against the T-47D breast cancer cell line. mdpi.com The cytotoxic potential of these compounds has also been observed against the MDA-MB-231 cell line, where a series of 2,5-diaryl-1,3,4-oxadiazoles induced apoptosis and reduced cell viability. nih.govsemanticscholar.org Research has confirmed the inhibitory effects of certain 1,3,4-oxadiazole derivatives on the growth of both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

| Compound Derivative | Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| 5-Pyridyl-1,3,4-oxadiazole-2-thiol derivative (Compound 18) | MCF-7 | 0.010 µM | nih.gov |

| 5-Pyridyl-1,3,4-oxadiazole-2-thiol derivative (Compound 22) | MCF-7 | 0.012 µM | nih.gov |

| Caffeic acid-based 1,3,4-oxadiazole (Compound 5) | MCF-7 | 30.9 µM | nih.gov |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazole | MDA-MB-231 | Reduced cell viability at 10 µM | nih.govsemanticscholar.org |

| 1,3,4-oxadiazole-sulfonamide derivative (Compound 40) | T-47D | Activity comparable to or higher than geftinib | mdpi.com |

The antiproliferative activity of 1,3,4-oxadiazole derivatives extends to various leukemia cell lines. Certain sulfonamide-containing 1,3,4-oxadiazole derivatives have demonstrated potency against SR leukemia cells that is comparable or even superior to the reference drug geftinib. mdpi.com In other research, a series of new 1,3,4-oxadiazole and 1,2,4-triazole derivatives were synthesized and evaluated for their antiproliferative activity against the K562 human erythromyeloblastoid leukemia cell line. researchgate.net Several of these compounds displayed significant inhibitory activities, with one in particular showing an 85% inhibition ratio, marking it as a promising lead for further development. researchgate.net Additionally, anti-proliferative studies on various 1,3,4-oxadiazole derivatives have shown them to be effective against acute myeloid leukemia cell lines such as HL60, HEL, KG1, and MOLM13. nih.gov

| Compound Derivative | Cell Line | Reported Activity | Source |

|---|---|---|---|

| 1,3,4-oxadiazole-sulfonamide derivative (Compound 40) | SR | Activity comparable to or higher than geftinib | mdpi.com |

| 1,3,4-oxadiazole derivative (Compound 5f) | K562 | 85% inhibition ratio | researchgate.net |

| Hydroxamate-containing 1,3,4-oxadiazole | HL60, HEL, KG1 | Effective HDAC inhibition and anti-proliferative activity | mdpi.comnih.gov |

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been documented across a broad array of other human cancer cell lines. Phenylpiperazine derivatives of 1,3,4-oxadiazole have been tested for cytotoxicity against liver (HepG2), cervical (HeLa), colorectal (SW1116), and stomach (BGC823) cancer cell lines, with one compound showing particular efficacy against HepG2 cells. nih.govmdpi.com Another study reported a derivative with strong anti-proliferative activity against SW1116 cells. mdpi.com

Research on 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) demonstrated its antiproliferative potential against hepatocellular carcinoma cells HepG2 and HCCLM3, with an IC₅₀ of 27.5 µM against HCCLM3. frontiersin.org In studies involving lung cancer, a caffeic acid-based 1,3,4-oxadiazole showed an IC₅₀ value of 18.3 μM in A549 cells. nih.gov Furthermore, novel 1,3,4-oxadiazole derivatives bearing mercapto acetylamido phenyl/benzothiazoles exhibited excellent cytotoxic profiles on A549 cells, with one compound having an IC₅₀ value of less than 0.14 μM. acs.org

| Compound Derivative | Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | 27.5 µM | frontiersin.org |

| Phenylpiperazine derivative of 1,3,4-oxadiazole (Compound 13) | HepG2 | Effective growth inhibition | nih.govmdpi.com |

| Caffeic acid-based 1,3,4-oxadiazole (Compound 5) | A549 | 18.3 µM | nih.gov |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (Compound 4h) | A549 | <0.14 µM | acs.org |

| 1,3,4-oxadiazole-acylhydrazone derivative (Compound 23) | SW1116 | Strong anti-proliferative activity | mdpi.com |

The anticancer properties of 1,3,4-oxadiazole derivatives are linked to a variety of molecular mechanisms, including the inhibition of enzymes, interference with growth factor signaling, and the induction of programmed cell death, or apoptosis. mdpi.com

A primary mechanism by which 1,3,4-oxadiazole derivatives exert their anticancer effects is through the induction of apoptosis. nih.gov This process of programmed cell death is crucial for eliminating malignant cells. nih.gov Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.

Treatment of cancer cells with 1,3,4-oxadiazole derivatives has been shown to lead to a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. frontiersin.org For example, the compound CMO was found to increase the sub-G1 population in HCCLM3 and HepG2 cells over time. frontiersin.org Similarly, other derivatives caused cell death through apoptosis at rates ranging from 16.10% to 21.54%, which was higher than the reference drug cisplatin in the same study. acs.org

The apoptotic cascade often involves the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.gov Research has demonstrated that 1,3,4-oxadiazole compounds can activate key executioner caspases, such as caspase-3. frontiersin.orgacs.org The cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of caspase-3 have been observed in a time-dependent manner following treatment with these compounds. frontiersin.org

Furthermore, the mechanism often involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Some oxadiazole derivatives have been found to promote apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and inducing the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway. The inhibition of histone deacetylase (HDAC) by certain 1,3,4-oxadiazole derivatives has also been correlated with the induction of cell growth arrest and apoptosis. mdpi.com

Inhibition of Specific Molecular Targets

Design Principles for Antineoplastic 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogues

The design of potent and selective antineoplastic agents based on the this compound scaffold is guided by several key principles derived from structure-activity relationship (SAR) studies. A common strategy involves the modification of the phenyl ring at the 5-position and the amide substituent at the 2-position of the oxadiazole core.

The introduction of various substituents on the phenyl ring can significantly influence the anticancer activity. For instance, the presence of electron-withdrawing groups or bulky aromatic systems can enhance the cytotoxic effects against different cancer cell lines. The design of newer N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines was inspired by the pharmacophoric structure of known tubulin inhibitors nih.gov. This scaffold hopping approach, where a core structure is replaced with a bioisosteric equivalent, is a common strategy in drug design.

Furthermore, linking the 1,3,4-oxadiazole core to other heterocyclic moieties, such as benzothiazole or pyridine, has been explored to create hybrid molecules with enhanced anticancer properties. The rationale behind this approach is to combine the pharmacological profiles of two or more bioactive scaffolds to achieve synergistic effects or to target multiple biological pathways simultaneously. The flexibility of the linker between the oxadiazole ring and the amide substituent can also play a role in optimizing the binding affinity to the target protein.

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of this compound have demonstrated significant potential as antibacterial agents against a range of Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the phenyl ring and the carboxamide moiety.

Several studies have reported the synthesis and antibacterial evaluation of various 5-phenyl-1,3,4-oxadiazole derivatives. For instance, a series of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles showed antimicrobial activities against Escherichia coli, Serratia marcescens, Salmonella enterica, and Proteus vulgaris (Gram-negative), as well as Bacillus subtilis and Staphylococcus aureus (Gram-positive) at low concentrations synergypublishers.com.

Another study on 5-(thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine derivatives reported good in vitro and in vivo bacteriostatic activities. Compounds A10 and A18 were particularly effective against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, with EC50 values in the low mg/L range researchgate.net.

The presence of certain functional groups can enhance antibacterial activity. For example, the introduction of a nitro group or a chlorine atom on the phenyl ring has been shown to improve the antimicrobial effects nih.gov. Similarly, the incorporation of a furan ring can lead to remarkable antibacterial activities nih.gov.

Table 2: Antibacterial Efficacy of this compound Analogues and Related Derivatives

| Bacterial Strain | Derivative Class/Compound | Minimum Inhibitory Concentration (MIC) / EC50 | Reference |

| Staphylococcus aureus | 2-amino 5-phenyl-1,3,4-oxadiazole derivatives | 10-1000 µg/mL | synergypublishers.com |

| Escherichia coli | 2-amino 5-phenyl-1,3,4-oxadiazole derivatives | 10-1000 µg/mL | synergypublishers.com |

| Xanthomonas oryzae pv. oryzae | Compound A10 | EC50 = 5.32 mg/L | researchgate.net |

| Xanthomonas oryzae pv. oryzae | Compound A18 | EC50 = 4.63 mg/L | researchgate.net |

| Xanthomonas oryzae pv. oryzicola | Compound A10 | EC50 = 7.58 mg/L | researchgate.net |

| Xanthomonas oryzae pv. oryzicola | Compound A18 | EC50 = 7.65 mg/L | researchgate.net |

| Staphylococcus aureus | 2,5 disubstituted 1,3,4-oxadiazole (Furan derivative) | 4-8 µg/mL | nih.gov |

| Escherichia coli | 2,5 disubstituted 1,3,4-oxadiazole (Furan derivative) | 8-16 µg/mL | nih.gov |

Antifungal Efficacy

The antifungal potential of 1,3,4-oxadiazole derivatives has been extensively investigated against a variety of pathogenic fungal strains. These compounds have shown promise as candidates for the development of new antifungal agents.

Against Candida species, several compounds have demonstrated significant activity. Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were effective against Candida albicans with MIC values of 32 μg/mL. researchgate.netfrontiersin.orgnih.gov Another derivative, LMM6, was also highly effective against clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL, and exhibited a fungicidal profile. nih.gov The compound LMM11 was also specifically evaluated against Candida krusei, an intrinsically resistant species, showing inhibitory activity with MICs ranging from 32 to 64 μg/mL and a fungicidal effect. nih.gov Other derivatives also showed activity against C. krusei. modares.ac.ir

The efficacy of these compounds is not limited to yeasts. Studies have evaluated their activity against filamentous fungi as well. Synthesized 1,3,4-oxadiazole-2-thiols were tested against Aspergillus niger and other Aspergillus species. epa.govepa.gov Against the plant pathogen Fusarium oxysporum, a sulfone derivative containing a 1,3,4-oxadiazole moiety completely inhibited its growth, with an EC₅₀ value of 29.89 µg/mL. mdpi.com

Table 2: In Vitro Antifungal Activity of this compound Derivatives

| Fungal Strain | Compound/Derivative | Key Findings | Reference |

|---|---|---|---|

| Candida albicans | LMM5 and LMM11 | In vitro antifungal activity with MIC of 32 μg/ml. | researchgate.netfrontiersin.orgnih.gov |

| Candida albicans | LMM6 | Fungicidal profile; MIC values of 8 to 32 µg/mL. | nih.gov |

| Aspergillus niger | Substituted 1,3,4-oxadiazoles | Screened for antifungal activity. | epa.gov |

| Candida krusei | LMM11 | Fungicidal effect; MIC range of 32 to 64 μg/mL. | nih.gov |

| Fusarium oxysporum | Sulfone-oxadiazole derivative | Completely inhibited growth; EC₅₀ of 29.89 µg/mL. | mdpi.com |

Antitubercular Efficacy

Derivatives of 1,3,4-oxadiazole represent a promising class of compounds in the search for new antitubercular agents, with many showing potent activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria.

Numerous studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives against M. tuberculosis. A series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides showed significant activity, with the most active compounds having a MIC value of 3.12 µg/mL against the H37Rv strain. connectjournals.com Other novel methanimine derivatives also possessed significant activity with MICs as low as 3.125 μg/ml. nih.gov A high-throughput screening hit, a piperidinyl-methanone derivative of 5-phenyl-1,3,4-oxadiazole, was identified as a potent antitubercular agent with promising potency against many drug-resistant strains. nih.gov

The activity of these compounds also extends to nontuberculous mycobacteria. Dibasic derivatives of phenylcarbamic acid were tested against a panel of mycobacteria, including M. kansasii and M. avium, with promising derivatives showing MIC values from 1.9 μM to 8 μM. nih.gov Another study evaluated 2,3-dihydroindole-2-thiones against M. kansasii and M. avium, with some compounds being more active than isoniazid. nih.gov A study on two innovative 1,3,4-oxadiazole molecules, LMM6 and LMM11, demonstrated activity against M. kansasii with MICs of 66.03 μM and against other nontuberculous mycobacteria. researchgate.net

Table 3: In Vitro Antitubercular Activity of this compound Derivatives

| Mycobacterium Strain | Compound/Derivative Series | Key Findings | Reference |

|---|---|---|---|

| M. tuberculosis H37Rv | Oxadiazole pyrrolyl benzamides | MIC value of 3.12 µg/mL for most active compounds. | connectjournals.com |

| M. tuberculosis H37Rv | N-(furan-2-yl) methanimines | MIC as low as 3.125 μg/ml. | nih.gov |

| M. tuberculosis (drug-resistant) | Piperidinyl-methanone oxadiazole | Potent activity against drug-resistant clinical isolates. | nih.gov |

| M. avium | Dibasic phenylcarbamic acid derivatives | MIC values as low as 1.9 μM. | nih.gov |

| M. kansasii | LMM6 (oxadiazole derivative) | MIC of 66.03 μM. | researchgate.net |

Mechanistic Insights into Antimicrobial Action

Research into the mechanism of action of 1,3,4-oxadiazole derivatives suggests that their antimicrobial effects may be attributed to the disruption of key bacterial virulence pathways rather than direct bactericidal action alone.

A study on a 1,3,4-oxadiazole thioether derivative, compound A₁₀, provided significant insight into its antibacterial mechanism against Xanthomonas oryzae pv. oryzicola (Xoc). nih.govacs.org Proteomic techniques revealed that the compound interferes with multiple pathways associated with bacterial virulence. These pathways include:

Two-Component Regulation System: These systems are crucial for bacteria to sense and respond to environmental changes.

Flagellar Assembly: Disruption of this pathway impairs bacterial motility, which is essential for colonization and infection.

Bacterial Secretion Systems: These systems, such as the Type III Secretion System, are used by pathogenic bacteria to inject virulence factors into host cells. nih.govacs.orgresearchgate.net

Quorum Sensing: This is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production. nih.govacs.org Other studies have also identified 1,3,4-oxadiazole hybrids as inhibitors of quorum sensing in P. aeruginosa. nih.gov

ABC Transporters: These are involved in the transport of various molecules across cell membranes and are important for nutrient uptake and efflux of toxic compounds.

Bacterial Chemotaxis: This process guides bacterial movement in response to chemical gradients, enabling them to find nutrients and optimal environments.

The study specifically identified the translational regulator (CsrA) and a virulence regulator (Xoc3530) as effective target proteins of the oxadiazole compound. nih.govacs.org Knocking out the genes for these proteins in Xoc led to a significant reduction in the motility and pathogenicity of the mutant strains, confirming their role in virulence and as targets for the compound. nih.govacs.org This multi-targeted disruption of virulence pathways highlights a sophisticated mechanism of action for this class of compounds.

Specific Protein Targets (e.g., CsrA)

CsrA: The Carbon storage regulator A (CsrA) is an RNA-binding protein that acts as a global post-transcriptional regulator in many bacteria. nih.govnih.gov It typically represses the translation of target mRNAs by binding to their 5' untranslated region. nih.gov While CsrA is a critical regulator of bacterial physiology, current research has not extensively documented the direct interaction or inhibition of CsrA by this compound or its close derivatives. The primary antagonists of CsrA identified are small non-coding RNAs, CsrB and CsrC, which sequester the protein. nih.gov

There is no readily available scientific literature detailing the interaction between this compound and the protein target Xoc3530.

Other Pharmacological and Agrochemical Activities

Beyond their antimicrobial potential, derivatives of this compound exhibit a range of other pharmacological activities.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of 1,3,4-oxadiazole derivatives. mdpi.comtandfonline.combrieflands.comnveo.org In vivo studies using the carrageenan-induced rat paw edema model, a standard for evaluating anti-inflammatory agents, have shown that certain derivatives of this class exhibit significant activity, in some cases comparable to or even exceeding that of standard drugs like indomethacin and diclofenac. mdpi.combrieflands.comnveo.org For instance, some 2,5-disubstituted 1,3,4-oxadiazoles have shown potent and selective inhibition of the COX-2 enzyme, a key mediator of inflammation. nih.gov

| Compound Derivative | Assay | Activity (% Inhibition) | Reference Drug (% Inhibition) |

|---|---|---|---|

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | 33 - 62% | Indomethacin (64.3%) |

| 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-3-(((4-substituted phenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives | Carrageenan-induced rat paw edema | 24.96 - 78.62% | Diclofenac sodium (73.66%) |

| Diaryl-substituted 1,3,4-oxadiazoles | COX-2 Inhibition Assay (IC50) | 0.04 - 0.14 µM | Celecoxib (0.045 µM) |

Antioxidant Activity

The 1,3,4-oxadiazole scaffold is also associated with significant antioxidant properties. researchgate.netijper.orgmdpi.comdergipark.org.tr The ability of these compounds to scavenge free radicals has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Studies have shown that some phenolic 1,3,4-oxadiazole derivatives exhibit potent antioxidant activity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). researchgate.netmdpi.com This activity is attributed to the ability of the molecule to donate a hydrogen atom to stabilize free radicals, a process in which the oxadiazole ring can participate in resonance stabilization.

| Compound Derivative | Assay | Result | Reference |

|---|---|---|---|

| Phenolic 1,3,4-oxadiazoles | DPPH Scavenging | Potent activity, some superior to BHT | researchgate.net |

| 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments | In vitro antioxidant assays | Activity found to be higher than 4-methyl-2,6-di-tert-butylphenol | mdpi.com |

| 2-(4-methylphenylsulphonyl)-5-Aryl-1,3,4-oxadiazole | DPPH and ABTS radical scavenging | Effective antioxidant activity | dergipark.org.tr |

Anticonvulsant Activity (e.g., T-type Calcium Channel Inhibition)

A significant area of research for 1,3,4-oxadiazole derivatives is their potential as anticonvulsant agents. nih.govsigmaaldrich.comresearchgate.netnih.gov This activity is often linked to the inhibition of T-type calcium channels, which play a crucial role in neuronal excitability and are implicated in disorders like epilepsy. nih.govresearchgate.netnih.gov Specifically, a derivative named 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide was found to be a selective inhibitor of T-type Ca2+ channels over Na+ and K+ channels. nih.govsigmaaldrich.comresearchgate.net This compound was shown to suppress seizure-induced death in a mouse model, highlighting the therapeutic potential of this class of molecules for epilepsy and neuropathic pain. nih.govsigmaaldrich.comresearchgate.netnih.gov The inhibition of T-type calcium channels is a validated mechanism for controlling certain types of seizures. aesnet.org

Antithrombotic Activity

Derivatives of the 1,3,4-oxadiazole scaffold have also been investigated for their antithrombotic potential. A study on a series of 2,5-substituted aryl-7-phenyl-1,3,4-oxadiazolo-[3,2-a]-1,3,5-triazine derivatives demonstrated their ability to inhibit platelet aggregation induced by arachidonic acid. jusst.org This suggests that these compounds may exert their antiplatelet effect by interfering with the arachidonic acid pathway, possibly by reducing the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. jusst.org

Antidepressant Activity

The 1,3,4-oxadiazole scaffold is a significant feature in the development of novel therapeutic agents, including those with antidepressant properties. Research has focused on synthesizing various derivatives of this core structure to explore their potential in treating depression. These investigations often involve preclinical models, such as the forced swimming test (FST) and tail suspension test (TST) in mice, to evaluate antidepressant-like effects. The mechanism of action is frequently explored through molecular docking studies and receptor binding assays.

Several studies have highlighted that derivatives of 1,3,4-oxadiazole exhibit notable antidepressant activity. bdpsjournal.orgresearchgate.netnih.gov For instance, in one study, two series of 1,3,4-oxadiazole derivatives were synthesized and tested. The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, designated as 10g, demonstrated the most significant antidepressant effect in the FST, comparable to the standard drug fluoxetine. researchgate.netnih.gov This compound also showed a strong binding affinity for the 5-HT1A serotonin receptor, suggesting a potential mechanism for its action. researchgate.netnih.gov The 5-HT1A receptor is a key target in the treatment of depression, and its activation is associated with antidepressant responses. nih.gov

Another study focused on a different set of 1,3,4-oxadiazole derivatives and identified compounds that showed potent inhibitory activity against glycogen synthase kinase 3β (GSK-3β), a protein kinase implicated in the pathophysiology of depression. bdpsjournal.org Specifically, the compounds 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol (compound 8) and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol (compound 3) displayed significant antidepressant-like activity in both FST and TST models, which correlated with their high docking scores against GSK-3β. bdpsjournal.org

The antidepressant potential of these compounds is often linked to the substitution patterns on the 1,3,4-oxadiazole ring, which influence their interaction with biological targets. researchgate.nettandfonline.com These findings underscore the value of the 1,3,4-oxadiazole nucleus as a promising scaffold for designing new antidepressant drugs. bdpsjournal.orgtandfonline.com

Table 1: Antidepressant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Chemical Name | Test Model | Key Findings | Putative Mechanism |

|---|---|---|---|---|

| 10g | N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | Forced Swimming Test (FST) | Activity similar to fluoxetine; significant decrease in immobility duration. researchgate.netnih.gov | Potent binding affinity to 5-HT1A receptors (Ki = 1.52 nM). researchgate.netnih.gov |

| Compound 8 | 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol | FST & Tail Suspension Test (TST) | Good antidepressant activity in both models. bdpsjournal.org | Potent inhibitory activity against GSK-3β (docking score: -7.800 kcal/mol). bdpsjournal.org |

| Compound 3 | 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol | FST & Tail Suspension Test (TST) | Moderate to good antidepressant activity in both models. bdpsjournal.org | Potent inhibitory activity against GSK-3β (docking score: -7.800 kcal/mol). bdpsjournal.org |

Herbicide, Insecticide, and Fungicide Applications

The 1,3,4-oxadiazole moiety is a versatile structural unit that is not only present in pharmaceuticals but also in a wide range of agrochemicals. mdpi.com Compounds containing this heterocyclic ring have demonstrated significant potential as herbicides, insecticides, and fungicides, making them important leads in the development of new plant protection agents. mdpi.comresearchgate.net

Fungicide Applications

Derivatives of 1,3,4-oxadiazole have shown broad-spectrum fungicidal activity against various plant pathogens. nih.govnih.gov A novel series of 1,3,4-oxadiazole derivatives featuring a 5-phenyl-2-furan moiety was synthesized and evaluated for its ability to control fungal diseases. These compounds exhibited significant in vivo fungicidal effects against Botrytis cinerea and Rhizoctonia solanii, with some derivatives showing superior activity compared to commercial fungicides like Pyrimethanil and Validamycin. nih.gov

In another study, a series of 1,3,4-oxadiazole derivatives were specifically designed and tested for the control of major fungal diseases in maize, such as those caused by Exserohilum turcicum, Gibberella zeae, and Rhizoctonia solani. nih.gov Several synthesized compounds, particularly 5e and 5k in the study, displayed high antifungal activity. Molecular docking simulations suggested that these compounds might act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov Furthermore, 1,3,4-oxadiazole derivatives have been investigated for their activity against Candida albicans, a common human fungal pathogen, indicating the broad applicability of this chemical class. mdpi.comresearchgate.net

Herbicide and Insecticide Applications

The 1,3,4-oxadiazole scaffold is also a key component in compounds developed for weed and insect control. mdpi.com For instance, combining a 1,3,4-oxadiazole ring with 3,5-dihalophenoxypyridines has been shown to produce effective herbicides against problematic weeds like Echinochloa cruss-galli (barnyard grass), Avena fatua (wild oat), and Sorghum halepense (johnsongrass). mdpi.com

In the realm of insecticides, symmetrical 2,5-disubstituted 1,3,4-oxadiazoles, such as 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO), have demonstrated potent activity against house flies and leaf rollers. mdpi.com The mechanism of action for some of these insecticidal analogs involves the disruption of chitin biosynthesis, which is essential for the insect's growth and development. mdpi.com

Table 2: Agrochemical Applications of Selected 1,3,4-Oxadiazole Derivatives

| Application | Target Organism(s) | Example Compound/Derivative Class | Research Findings |

|---|---|---|---|

| Fungicide | Botrytis cinerea, Rhizoctonia solanii | 1,3,4-oxadiazoles with a 5-phenyl-2-furan moiety | Showed significant in vivo fungicidal activity, with some compounds outperforming commercial fungicides. nih.gov |

| Fungicide | Exserohilum turcicum, Gibberella zeae (Maize pathogens) | 2,5-disubstituted-1,3,4-oxadiazoles | Several derivatives showed high antifungal activity, potentially by inhibiting the succinate dehydrogenase (SDH) enzyme. nih.gov |

| Herbicide | Echinochloa cruss-galli, Avena fatua, Sorghum halepense | 1,3,4-oxadiazole combined with 3,5-dihalophenoxypyridines | Compounds demonstrated effective herbicidal action against several common weed species. mdpi.com |

| Insecticide | House flies, Leaf rollers | 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | Exhibited strong insecticidal activity, potentially by interfering with chitin biosynthesis. mdpi.com |

Future Directions and Research Perspectives

Development of Novel 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives to optimize their biological activity. The 1,3,4-oxadiazole (B1194373) core is a versatile starting point for chemical modification. longdom.org Strategic structural modifications can lead to compounds with enhanced potency against specific biological targets and improved selectivity, thereby reducing potential off-target effects.

Key strategies for developing next-generation derivatives include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) on the 5-phenyl ring can significantly influence the compound's electronic and steric properties, which in turn affects its binding affinity to target proteins. nih.govnih.gov For instance, studies on related 1,3,4-oxadiazole structures have shown that electron-withdrawing groups can enhance antitumor activity. nih.gov

Modification of the Carboxamide Group: The amide moiety presents another site for modification. Synthesizing a series of N-substituted amides could modulate the compound's lipophilicity and hydrogen-bonding capabilities, which are crucial for cell permeability and target interaction.

Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is considered a bioisostere of amide and ester groups, contributing to increased metabolic stability and favorable interactions with biological receptors. researchgate.netnih.gov Researchers may explore replacing the carboxamide group or the phenyl ring with other isosteric heterocycles to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. For example, replacing the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (B1197879) has been shown to drastically alter activity in some compound series. mdpi.com

The table below illustrates how different modifications on the 1,3,4-oxadiazole scaffold have influenced biological activity in various studies, providing a roadmap for future design.

| Compound Series | Modification | Observed Effect on Activity | Target/Application |

| 2,5-disubstituted-1,3,4-oxadiazoles | Introduction of a 4-nitrophenyl group | Potent COX-2 inhibition and anti-inflammatory activity. nih.gov | Anti-inflammatory |

| 5-aryl-1,3,4-oxadiazol-2-amines | Addition of long alkyl chains | Moderate dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov | Neurodegenerative diseases |

| 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | C6-C9 alkylamino substitution | Highly potent activity against Mycobacterium tuberculosis, including resistant strains. plos.org | Antitubercular |

| Ciprofloxacin-derived analogs | Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole | Drastic drop in anticancer activity. mdpi.com | Anticancer |

Advanced Mechanistic Elucidation Studies

While various biological activities have been reported for 1,3,4-oxadiazole derivatives, a detailed understanding of their precise mechanisms of action is often still developing. Future research must prioritize in-depth mechanistic studies to identify the specific molecular targets and pathways modulated by this compound and its derivatives.

Key areas for mechanistic investigation include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of active compounds. For example, specific derivatives have been identified as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. ucl.ac.uk Other studies have demonstrated that certain oxadiazoles (B1248032) inhibit decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), disrupting mycobacterial cell wall synthesis. plos.org

Enzyme Inhibition Kinetics: For compounds that target enzymes, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). longdom.org

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the co-crystal structures of active compounds bound to their biological targets. This provides invaluable insight into the specific molecular interactions driving potency and selectivity, guiding further structure-based drug design. ucl.ac.uk

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to fully understand the compound's biological impact.

Application of Artificial Intelligence and Machine Learning in Compound Design

Future applications of AI and ML in this area include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Generative Models: Using deep learning and generative adversarial networks (GANs) to design novel molecules with desired properties from the ground up. ijmsm.org These models can learn the underlying patterns from known active compounds and generate new structures with high predicted potency and selectivity.

ADMET Prediction: Applying ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the design phase, reducing the high attrition rates in later stages of development.

Synthetic Route Prediction: Utilizing AI to devise efficient and novel synthetic pathways for target molecules, potentially reducing costs and development time. digitellinc.com

The use of AI and ML can create a rapid and iterative design-build-test-learn cycle, streamlining the path from initial hit to a validated lead compound. nih.gov

Exploration of New Therapeutic Areas and Agrochemical Applications

The 1,3,4-oxadiazole scaffold has been associated with an exceptionally broad spectrum of biological activities, suggesting that the therapeutic and agricultural potential of this compound derivatives may be far from fully realized. openmedicinalchemistryjournal.comnih.gov A key future direction is the systematic screening of these compounds against a wider range of biological targets to uncover new applications.

Potential New Therapeutic Areas: Derivatives of 1,3,4-oxadiazole have shown promise in numerous therapeutic areas beyond their most commonly cited uses. longdom.orgnih.gov Future research could explore the efficacy of this compound derivatives as:

Antiviral Agents: With compounds like Raltegravir, an anti-HIV drug, containing a 1,3,4-oxadiazole ring, this scaffold is a proven pharmacophore for antiviral activity. nih.govresearchgate.net

Anti-inflammatory Agents: Numerous studies have reported the anti-inflammatory properties of 2,5-disubstituted 1,3,4-oxadiazoles, with some showing potent and selective COX-2 inhibition. longdom.orgnih.gov

Anticonvulsant and CNS Agents: The scaffold has been investigated for various central nervous system activities, including anticonvulsant effects. nih.gov

Antidiabetic Agents: The potential for 1,3,4-oxadiazoles to act as antidiabetic agents is another underexplored avenue. nih.gov

Potential Agrochemical Applications: The utility of 1,3,4-oxadiazoles extends beyond medicine into agriculture, where they have been developed as plant protection agents. mdpi.comresearchgate.net This opens a significant area for future research and development.

Fungicides: The scaffold is known to possess antifungal properties, which could be harnessed to combat crop diseases. mdpi.comresearchgate.net

Herbicides: Certain 1,3,4-oxadiazole compounds have demonstrated effective herbicidal activity against common weeds. mdpi.com

Insecticides: The insecticidal potential of these compounds represents another valuable application in crop protection. researchgate.netnih.gov

The table below summarizes the diverse biological activities reported for the 1,3,4-oxadiazole scaffold, highlighting promising avenues for future investigation.

| Potential Application Area | Reported Activity for 1,3,4-Oxadiazole Scaffold |

| Therapeutic | |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. mdpi.comnih.gov |

| Antifungal | Efficacy against various fungal strains, including Candida albicans. mdpi.comresearchgate.net |

| Anticancer / Antitumor | Cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov |

| Antitubercular | Potent inhibition of Mycobacterium tuberculosis. plos.orgnih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators, including COX-2. longdom.orgnih.gov |

| Antiviral | Includes the commercially available anti-HIV drug Raltegravir. nih.govresearchgate.net |

| Anticonvulsant | Demonstrated activity in preclinical models. nih.gov |

| Antioxidant | Scavenging of free radicals. nih.govijper.org |

| Agrochemical | |

| Fungicidal | Plant protection against fungal pathogens. mdpi.comresearchgate.net |

| Herbicidal | Activity against various weed species. mdpi.com |

| Insecticidal | Potential for pest control in agriculture. researchgate.netnih.gov |

Systematic screening and evaluation in these new areas could unlock the full potential of the this compound chemical class.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-phenyl-1,3,4-oxadiazole-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves cyclization of acylhydrazides or condensation reactions using carboxamide precursors. For example, analogs like 2-(4-methoxyphenyl)-5-aminomethyl-1,3,4-oxadiazoles are synthesized by reacting dichloride intermediates with amines (e.g., benzylamine, cyclohexylamine) in diethyl ether, achieving yields of 46–65% . Optimization strategies include controlling reaction temperature (e.g., reflux conditions), using anhydrous solvents, and purifying intermediates via recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodology : Employ a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for phenyl groups) .

- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.27 for C₁₅H₁₂N₂O₃) .

- Infrared (IR) : Detect functional groups (e.g., C=O stretches at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Use cell-based assays:

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

- Antimicrobial : Broth microdilution to assess MIC against bacterial/fungal strains .

- Antioxidant : DPPH radical scavenging assay to quantify free radical inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent 1,3,4-oxadiazole derivatives?

- Methodology : Systematically modify substituents on the phenyl ring and carboxamide group. For example:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance anticancer activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., -CH₃, -Ph) improve membrane permeability, as seen in analogs like 5-methyl-2-phenyloxazole-4-carboxamide .

- Quantify effects using computational tools (e.g., molecular docking to predict binding affinities) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology :

- Standardize protocols : Use identical cell lines (e.g., HepG2 for liver cancer), culture conditions, and controls.

- Verify compound purity : Impurities >5% can skew results; re-purify via column chromatography .

- Replicate experiments : Conduct triplicate trials with statistical validation (e.g., ANOVA) .

Q. What computational strategies predict the binding modes of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II, EGFR kinase) .